Cas no 1344094-60-5 ((2-fluorophenyl)methyl(1,3-thiazol-5-yl)methylamine)

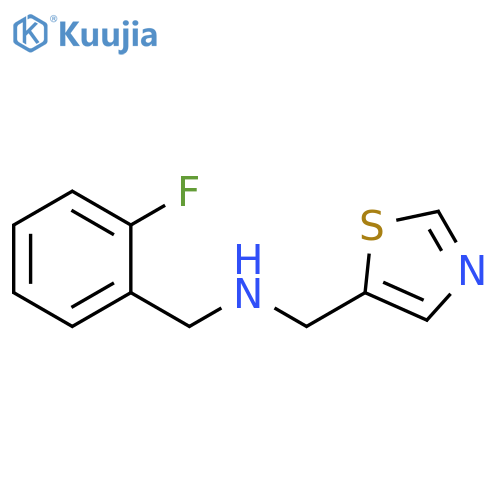

1344094-60-5 structure

商品名:(2-fluorophenyl)methyl(1,3-thiazol-5-yl)methylamine

(2-fluorophenyl)methyl(1,3-thiazol-5-yl)methylamine 化学的及び物理的性質

名前と識別子

-

- 5-Thiazolemethanamine, N-[(2-fluorophenyl)methyl]-

- (2-fluorophenyl)methyl(1,3-thiazol-5-yl)methylamine

-

- インチ: 1S/C11H11FN2S/c12-11-4-2-1-3-9(11)5-13-6-10-7-14-8-15-10/h1-4,7-8,13H,5-6H2

- InChIKey: PKLMXINSOODNJI-UHFFFAOYSA-N

- ほほえんだ: S1C(CNCC2=CC=CC=C2F)=CN=C1

(2-fluorophenyl)methyl(1,3-thiazol-5-yl)methylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-160760-0.1g |

[(2-fluorophenyl)methyl][(1,3-thiazol-5-yl)methyl]amine |

1344094-60-5 | 0.1g |

$653.0 | 2023-05-26 | ||

| Enamine | EN300-160760-0.25g |

[(2-fluorophenyl)methyl][(1,3-thiazol-5-yl)methyl]amine |

1344094-60-5 | 0.25g |

$683.0 | 2023-05-26 | ||

| Enamine | EN300-160760-1.0g |

[(2-fluorophenyl)methyl][(1,3-thiazol-5-yl)methyl]amine |

1344094-60-5 | 1g |

$743.0 | 2023-05-26 | ||

| Enamine | EN300-160760-10.0g |

[(2-fluorophenyl)methyl][(1,3-thiazol-5-yl)methyl]amine |

1344094-60-5 | 10g |

$3191.0 | 2023-05-26 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00992564-1g |

[(2-Fluorophenyl)methyl](1,3-thiazol-5-ylmethyl)amine |

1344094-60-5 | 95% | 1g |

¥3717.0 | 2023-04-10 | |

| Enamine | EN300-160760-50mg |

[(2-fluorophenyl)methyl][(1,3-thiazol-5-yl)methyl]amine |

1344094-60-5 | 50mg |

$468.0 | 2023-09-23 | ||

| Enamine | EN300-160760-500mg |

[(2-fluorophenyl)methyl][(1,3-thiazol-5-yl)methyl]amine |

1344094-60-5 | 500mg |

$535.0 | 2023-09-23 | ||

| Enamine | EN300-160760-0.05g |

[(2-fluorophenyl)methyl][(1,3-thiazol-5-yl)methyl]amine |

1344094-60-5 | 0.05g |

$624.0 | 2023-05-26 | ||

| Enamine | EN300-160760-5.0g |

[(2-fluorophenyl)methyl][(1,3-thiazol-5-yl)methyl]amine |

1344094-60-5 | 5g |

$2152.0 | 2023-05-26 | ||

| Enamine | EN300-160760-2.5g |

[(2-fluorophenyl)methyl][(1,3-thiazol-5-yl)methyl]amine |

1344094-60-5 | 2.5g |

$1454.0 | 2023-05-26 |

(2-fluorophenyl)methyl(1,3-thiazol-5-yl)methylamine 関連文献

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

3. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

1344094-60-5 ((2-fluorophenyl)methyl(1,3-thiazol-5-yl)methylamine) 関連製品

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量